molecular formula C17H15F3N2O2 B2405932 2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 2034493-50-8

2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2405932
CAS No.: 2034493-50-8
M. Wt: 336.314
InChI Key: XIUZBEULOGFQDP-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a cyclopropylmethoxy group, a trifluoromethyl-substituted phenyl group, and an isonicotinamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopropylmethoxy)-N-(2-(trifluoromethyl)phenyl)benzamide
  • 2-(cyclopropylmethoxy)-N-(2-(trifluoromethyl)phenyl)pyridinecarboxamide
  • 2-(cyclopropylmethoxy)-N-(2-(trifluoromethyl)phenyl)benzoic acid

Uniqueness

2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the isonicotinamide moiety contributes to its potential biological activities.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c18-17(19,20)13-3-1-2-4-14(13)22-16(23)12-7-8-21-15(9-12)24-10-11-5-6-11/h1-4,7-9,11H,5-6,10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUZBEULOGFQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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